molecular formula C9H13Br B2979226 rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene CAS No. 1955530-42-3

rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene

Cat. No.: B2979226
CAS No.: 1955530-42-3
M. Wt: 201.107
InChI Key: MUDWRNMAPPGUIA-VGMNWLOBSA-N
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Description

rel-(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene is a brominated bicyclic compound featuring a bicyclo[2.2.2]oct-2-ene scaffold with a bromomethyl substituent at the 5-position. This compound is of interest in organic synthesis due to its rigid bicyclic framework and the reactivity of the bromomethyl group, which can participate in nucleophilic substitutions or cross-coupling reactions.

Key Properties (inferred from structural analogs):

  • Molecular Formula: Likely C₉H₁₃Br (based on bicyclo[2.2.2]octane backbone + bromomethyl group).
  • Molecular Weight: ~213.11 g/mol.
  • Density: Estimated >1.3 g/cm³ (bromine increases density compared to non-halogenated analogs) .
  • Boiling Point: Expected to exceed 150°C (higher than methyl-substituted analogs due to bromine’s polarizability) .

Properties

IUPAC Name

(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-6H2/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDWRNMAPPGUIA-VGMNWLOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@H]2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955530-42-3
Record name rac-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[2.2.2]oct-2-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction conditions often include:

    Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)

    Temperature: Room temperature to reflux

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The double bond in the bicyclo[2.2.2]oct-2-ene structure can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under pressure.

Major Products

    Substitution: Corresponding alcohols, amines, or thiols.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Saturated bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Structural Analogues within the Bicyclo[2.2.2]oct-2-ene Family
Compound Name CAS RN Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Differences
rel-(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene N/A Bromomethyl C₉H₁₃Br ~213.11 >1.3 (estimated) >150 (estimated) Reference compound; bromine enhances reactivity and polarity.
Bicyclo[2.2.2]oct-2-ene, 5-methyl-, (1R,4S,5S)-rel 14926-88-6 Methyl C₉H₁₄ 122.21 0.897 153.5 Lacks bromine; lower molecular weight and density.
Bicyclo[2.2.2]oct-2-ene, 5-(1-methylethyl)-, (1R,4R,5S)-rel- 106562-31-6 Isopropyl C₁₁H₁₈ 150.26 N/A N/A Bulkier substituent; steric hindrance may reduce reactivity.
Bicyclo[2.2.2]oct-2-ene, 5-(diethoxymethyl)-, (1R,4R,5R)-rel 106975-80-8 Diethoxymethyl C₁₃H₂₂O₂ 210.31 N/A N/A Ether group introduces polarity and potential for hydrolysis.

Key Observations :

  • Substituent Effects: Bromine’s electronegativity and size increase density and boiling point compared to methyl or ethyl groups. Bromomethyl derivatives are more reactive in substitution reactions than their non-halogenated counterparts .
  • Stereochemical Impact : The (1R,4R,5R) configuration may influence spatial accessibility of the bromomethyl group, affecting regioselectivity in reactions .
Comparison with Bicyclo[2.2.1]hept-2-ene Derivatives
Compound Name CAS RN Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Differences
rel-(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene 16002-25-8 Bromomethyl C₈H₁₁Br 187.08 1.3715 Smaller bicyclic framework (2.2.1 vs. 2.2.2); lower molecular weight.

Key Observations :

  • Density : The bromomethyl-substituted bicyclo[2.2.1] derivative has a density of 1.3715 g/cm³, suggesting the target bicyclo[2.2.2] compound may have a comparable or slightly lower density due to its larger ring system .
Functional Group Comparisons
  • Bromomethyl vs. Carbonitrile : Bicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives (e.g., CAS 28144-18-5 ) exhibit nitrile functionality, enabling different reactivity (e.g., hydrolysis to carboxylic acids). Bromomethyl groups are better suited for alkylation or cross-coupling .
  • Bromomethyl vs. Acetate Esters : Isobornyl acetate (CAS 125-12-2 ) demonstrates how ester groups enhance volatility and fragrance applications, whereas bromomethyl derivatives are less volatile and more reactive .

Biological Activity

Introduction

The compound rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene (CAS No. 1955530-42-3) is a bicyclic structure featuring a bromomethyl group attached to the bicyclo[2.2.2]oct-2-ene framework. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research due to its potential biological activities and applications.

  • Molecular Formula: C10_{10}H13_{13}Br
  • Molecular Weight: 215.12 g/mol
  • Structure: The bicyclic structure provides rigidity, which is beneficial for interactions with biological targets.

The biological activity of this compound is primarily attributed to its bromomethyl group, which can participate in nucleophilic substitution reactions. This feature allows it to interact with various biomolecules, potentially influencing enzyme activity and receptor binding.

Biological Activity

Recent studies have explored the potential of this compound as a pharmacophore in drug development:

  • Enzyme Inhibition:
    • Research has indicated that compounds based on the bicyclo[2.2.2]octene scaffold can inhibit viral proteases, including those from SARS-CoV-2. For instance, a study highlighted that derivatives of bicyclo[2.2.2]octene could serve as non-covalent inhibitors of the SARS-CoV-2 main protease (3CL pro) with promising inhibitory concentrations (IC50 values in the micromolar range) .
  • Biological Interactions:
    • The rigid structure of this compound enhances its ability to form stable interactions with target proteins, which is crucial for effective inhibition and modulation of biological pathways .

Case Study 1: Inhibition of SARS-CoV-2 Protease

A series of bicyclo[2.2.2]octene derivatives were synthesized and tested for their ability to inhibit the SARS-CoV-2 main protease (3CL pro). The most effective compound exhibited an IC50 value of 102.2 μM, indicating moderate inhibitory potential . Molecular docking studies revealed that these compounds could occupy critical binding sites within the protease, suggesting a mechanism for inhibition through competitive binding.

Case Study 2: Synthesis and Evaluation

In another study focusing on the synthesis of fused bicyclo[2.2.2]octenes, researchers demonstrated that modifications to the bromomethyl group could enhance biological activity and selectivity towards specific enzyme targets . The findings suggested that further derivatization of this compound could lead to more potent inhibitors.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug discovery:

  • Pharmacophore Development: Its rigid framework allows for the strategic placement of functional groups that can enhance binding affinity and specificity towards biological targets.
  • Synthetic Versatility: The compound can be used as a building block for synthesizing more complex molecules with potential therapeutic applications .

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